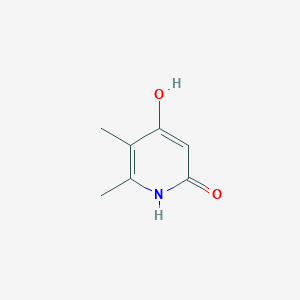

4-Hydroxy-5,6-dimethylpyridin-2(1H)-one

Übersicht

Beschreibung

4-Hydroxy-5,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound with a pyridine ring structure. This compound is characterized by the presence of hydroxyl and methyl groups attached to the pyridine ring, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyridine with hydroxylating agents to introduce the hydroxyl group at the 4-position. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-5,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methyl groups can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

While the search results do not offer extensive details specifically on the applications of "4-Hydroxy-5,6-dimethylpyridin-2(1H)-one," they do provide some related information:

Scientific Research Applications

- Ghrelin Receptor Agonist: 2-pyridone derivatives, including "this compound," can act as selective agonists for the ghrelin receptor (GHS-R1a). These compounds can stimulate appetite and may be useful in treating conditions like cachexia, which involves loss of muscle and fat mass .

- Orexigenic Effect: Studies have shown that a novel, non-peptidic 2-pyridone demonstrated a potent orexigenic effect, increasing food intake following peripheral administration in in vivo tests .

- Calcium Influx Stimulation: "this compound" can stimulate an intracellular calcium influx in cells expressing the GHS-R1a receptor in a dose-dependent manner .

- Related Compounds Research: Research on similar compounds like "4-Hydroxy-1,6-dimethylpyridin-2(1H)-one" has been conducted to explore their properties and applications .

Chemical Properties

Safety Information

- Signal Word: Warning

- Hazard Statements: May cause harm if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. If in eyes, rinse cautiously with water for several minutes .

Potential Areas of Further Research

- E-Cigarette Toxicity: Further research could explore the inhalation toxicity of "this compound" and other related chemicals used in e-cigarettes .

- Metabolic Disorders: Given its orexigenic effect, further investigation into the potential use of "this compound" in treating eating and metabolic disorders may be warranted .

Wirkmechanismus

The mechanism by which 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, enabling it to form hydrogen bonds and participate in various biochemical processes. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy-2-methylpyridine: Similar structure but with only one methyl group.

5,6-Dimethylpyridin-2(1H)-one: Lacks the hydroxyl group, affecting its reactivity and applications.

4-Hydroxy-5-methylpyridin-2(1H)-one: Similar but with only one methyl group, leading to different chemical properties.

Uniqueness

4-Hydroxy-5,6-dimethylpyridin-2(1H)-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

4-Hydroxy-5,6-dimethylpyridin-2(1H)-one, also known as 2,6-dimethyl-4-hydroxypyridine, is a compound that has been investigated for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring with hydroxyl and methyl substituents. Its molecular formula is and it possesses notable solubility in polar solvents, which influences its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. The compound's ability to reduce oxidative damage has implications for its use in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various models of neuronal injury. For instance, it has been shown to reduce apoptosis in cortical neurons subjected to ischemic conditions. This suggests potential applications in treating conditions like stroke or traumatic brain injury .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes, thus mitigating inflammation in various models. This activity positions the compound as a candidate for treating inflammatory diseases .

Ghrelin Receptor Agonism

Interestingly, this compound has been identified as a selective agonist for the ghrelin receptor (GHS-R1a). In vivo studies have shown that it can significantly increase food intake in animal models, suggesting its potential use in treating cachexia or appetite loss associated with chronic illnesses .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Neuroprotective Mechanism : It may modulate signaling pathways involved in cell survival and apoptosis, enhancing neuronal resilience against stressors.

- Anti-inflammatory Mechanism : By inhibiting key enzymes involved in the inflammatory response (such as COX and LOX), the compound reduces the production of inflammatory mediators.

- Ghrelin Receptor Activation : Its agonistic activity at GHS-R1a leads to increased intracellular calcium levels and enhanced appetite signaling pathways.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Ischemia : In a study involving rat models of ischemic stroke, administration of the compound resulted in reduced neuronal death and improved functional recovery compared to controls .

- Anti-inflammatory Effects : A clinical trial assessing the anti-inflammatory properties of the compound showed significant reductions in markers of inflammation (e.g., IL-6 and TNF-alpha) in patients with chronic inflammatory diseases .

- Appetite Stimulation : In an animal study focused on cachexia models, the administration of this compound led to a marked increase in food intake over a sustained period .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-hydroxy-5,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-4-5(2)8-7(10)3-6(4)9/h3H,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBSWEOXEMSHAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C=C1O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716272 | |

| Record name | 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84953-72-0 | |

| Record name | 4-Hydroxy-5,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.